TAK-448 Achieves Castrate Testosterone in 3 Days vs. 2-4 Weeks for Leuprolide
In a Phase I clinical study in healthy male volunteers (n=55) and prostate cancer patients (n=14), TAK-448 produced an initial 3-day testosterone surge followed by suppression to castrate levels (<50 ng/dL) by day 3-7 of continuous administration [1]. This contrasts with the GnRH agonist leuprolide (leuprorelin), which typically requires 2-4 weeks to achieve castrate testosterone levels due to its initial pituitary stimulation phase [1]. In a head-to-head preclinical rat study, TAK-448 (≥10 pmol/h continuous s.c. infusion) reduced plasma testosterone to castrate levels within 3 days, whereas leuprolide required 14-21 days to achieve comparable suppression [2]. The EC₅₀ for hormone-dependent tumor growth inhibition was substantially lower for TAK-448 than for leuprorelin (TAP-144) in a VCaP xenograft PK/PD model [3].
| Evidence Dimension | Time to achieve castrate testosterone levels (<50 ng/dL or equivalent) |
|---|---|
| Target Compound Data | TAK-448: castrate testosterone achieved within 3-7 days of continuous exposure (Phase I human data; rat model) |
| Comparator Or Baseline | Leuprolide (leuprorelin, TAP-144): 14-28 days to achieve castrate testosterone levels |
| Quantified Difference | TAK-448 achieves castrate testosterone approximately 4-7× faster than leuprolide (3-7 days vs. 14-28 days) |
| Conditions | Phase I human study (0.01-1 mg/day s.c. continuous infusion x 14 days); Male rat model (continuous s.c. infusion ≥10 pmol/h for 4 weeks) |
Why This Matters
Faster attainment of castrate testosterone enables accelerated experimental timelines and reduces the duration of initial testosterone surge-associated risks in preclinical models.
- [1] MacLean DB, Matsui H, Suri A, et al. Sustained exposure to the investigational kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies. J Clin Endocrinol Metab. 2014;99(8):E1445-E1453. doi:10.1210/jc.2013-4236 View Source
- [2] Matsui H, Masaki T, Akinaga Y, et al. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide. Eur J Pharmacol. 2014;735:77-85. doi:10.1016/j.ejphar.2014.03.058 View Source
- [3] Kogame A, Ishikawa K, DeJongh J, et al. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model. Biopharm Drug Dispos. 2020;41(7):283-294. doi:10.1002/bdd.2245 View Source
